molecular formula C7H10OS B8460679 2-Methoxymethyl-3-methyl-thiophene

2-Methoxymethyl-3-methyl-thiophene

Cat. No. B8460679
M. Wt: 142.22 g/mol
InChI Key: LISPYVNLSNDYDM-UHFFFAOYSA-N
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Description

2-Methoxymethyl-3-methyl-thiophene is a useful research compound. Its molecular formula is C7H10OS and its molecular weight is 142.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxymethyl-3-methyl-thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxymethyl-3-methyl-thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methoxymethyl-3-methyl-thiophene

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-(methoxymethyl)-3-methylthiophene

InChI

InChI=1S/C7H10OS/c1-6-3-4-9-7(6)5-8-2/h3-4H,5H2,1-2H3

InChI Key

LISPYVNLSNDYDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)COC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (2.2 g ˜60%, 55.2 mmol, 1.2 equiv.) was suspended in dry tetrahydrofuran under an inert atmosphere. At 5° C. a solution of (3-methyl-thiophen-2-yl)-methanol (5.16 g, 46 mmol) in dry tetrahydrofuran was added dropwise. The mixture was stirred at room temp. for 1 hour, then iodomethane (7.8 g, 55.2 mmol, 1.2 equiv.) was added dropwise. The mixture was stirred overnight at room temp. and then quenched with diluted acid and extracted with diethyl ether. The combined organic extracts were washed with brine, dried over magnesiumsulfat dihydrate, filtered and evaporated to give 5.7 g of the title compound as a light green oil. GC-MS (EI) M=142.
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2.2 g
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5.16 g
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7.8 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 7.3 g (3-methyl-thiophen-2-yl)-methanol in 65 ml tetrahydrofuran was added 2.73 g sodium hydride 55% in oil and the mixture was stirred at room temperature for 1 h. To ethe resulting mixture was added 4.3 ml iodomethane and the mixture was stirred at room temperature for 18 h. The reaction mixture was partitioned between aqueous potassium hydrogensulfate and ethyl acetate. The phases were separated and the organic phase was washed with water and brine dried over magnesium sulfate dehydrate and purified by distillation (13 mBar 160° C.) to yield 6.5 g of the title compound as light brown oil.
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7.3 g
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2.73 g
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65 mL
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4.3 mL
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